![molecular formula C25H27N5O8 B15158251 (2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid](/img/structure/B15158251.png)
(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid is a synthetic compound with the molecular formula C21H21N3O6. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its complex structure, which includes multiple amide and acetic acid groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid typically involves multiple steps, starting from simpler precursor molecules. One common method involves the use of fluorenylmethoxycarbonyl (Fmoc) protection for the amino groups, followed by sequential coupling reactions with glycine derivatives. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient synthesis of large quantities. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the amide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications and applications in organic synthesis .
Biology
In biological research, the compound is utilized in the study of peptide and protein interactions. Its structure mimics certain peptide sequences, making it useful in the design of peptide-based inhibitors and probes .
Medicine
Its ability to form stable amide bonds makes it a valuable component in the synthesis of bioactive peptides .
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a precursor for the synthesis of specialized chemicals .
Mecanismo De Acción
The mechanism of action of (2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple amide groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Gly-Gly-OH: This compound shares the Fmoc protection group and glycine residues but lacks the extended acetic acid moiety.
Fmoc-Gly-Gly-Gly-OH: Similar to the target compound but with an additional glycine residue, making it slightly more complex.
Fmoc-Gly-Gly-Phe-Gly-OH: Contains a phenylalanine residue, adding aromatic character to the molecule.
Uniqueness
(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid is unique due to its extended structure with multiple amide and acetic acid groups. This complexity allows for a broader range of chemical modifications and applications compared to simpler analogs .
Propiedades
Fórmula molecular |
C25H27N5O8 |
|---|---|
Peso molecular |
525.5 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C25H27N5O8/c31-20(27-11-22(33)29-13-24(35)36)9-26-21(32)10-28-23(34)12-30-25(37)38-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,26,32)(H,27,31)(H,28,34)(H,29,33)(H,30,37)(H,35,36) |
Clave InChI |
DIZDLOVNCFNIGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


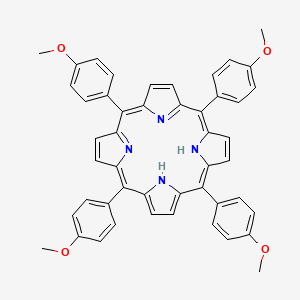
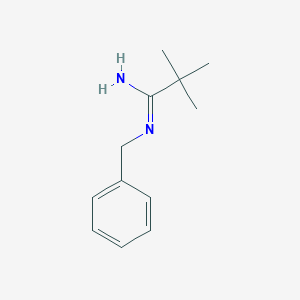
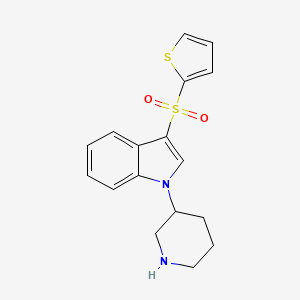
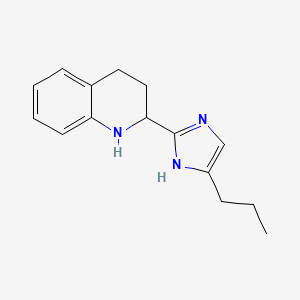

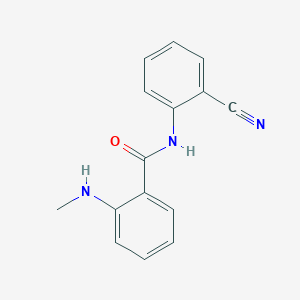
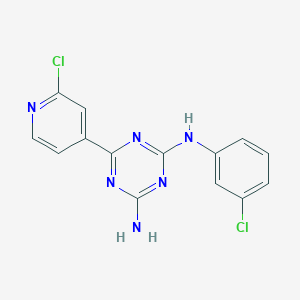
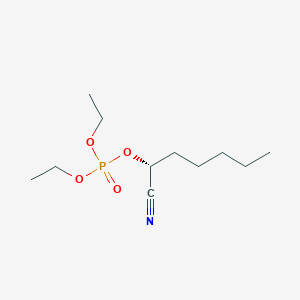
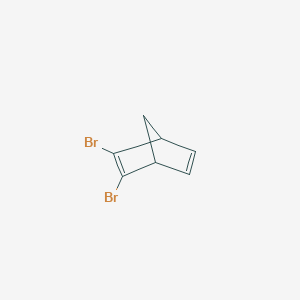
![1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]-](/img/structure/B15158252.png)
![4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B15158259.png)
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15158264.png)

![1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI)](/img/structure/B15158270.png)
